

SR-3677 dihydrochloride as a selective ROCK-II inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR-3677 dihydrochloride

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SR-3677 Dihydrochloride: A Selective ROCK-II Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of a wide array of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] The dysregulation of this pathway has been implicated in a variety of pathologies, such as cardiovascular diseases, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[1][2] SR-3677 dihydrochloride has emerged as a potent and highly selective inhibitor of ROCK-II, one of the two isoforms of ROCK, offering a valuable tool for dissecting the specific roles of ROCK-II in health and disease. This technical guide provides a comprehensive overview of SR-3677, including its pharmacological data, the underlying signaling pathway, and detailed experimental protocols.

Pharmacological and Chemical Properties of SR-3677 Dihydrochloride

SR-3677 is a small molecule inhibitor that acts as an ATP-competitive inhibitor of ROCK kinases.[3] Its chemical name is N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl-2,3-



dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride.[4]

Property	Value	Reference(s)
Chemical Name	N-[2-[2- (Dimethylamino)ethoxy]-4-(1H- pyrazol-4-yl)phenyl-2,3- dihydro-1,4-benzodioxin-2- carboxamide dihydrochloride	[4]
Molecular Formula	C22H24N4O4·2HCI	
Molecular Weight	481.37 g/mol	
CAS Number	1781628-88-3	
Purity	≥98%	[4]
Solubility	Soluble to 100 mM in water and DMSO	
Storage	Desiccate at room temperature	

In Vitro Inhibitory Activity of SR-3677

SR-3677 demonstrates high potency and selectivity for ROCK-II over ROCK-I.

Target	IC50 (nM)	Reference(s)
ROCK-II	3	[4][5]
ROCK-I	56	[4][5]

A screening against a panel of 353 kinases at a concentration of 3 μ M showed that SR-3677 inhibited only five other kinases (Akt3, Clk1, Clk2, Clk4, and Lats2) by more than 50%, indicating a high degree of selectivity.[3]

The ROCK-II Signaling Pathway

Foundational & Exploratory



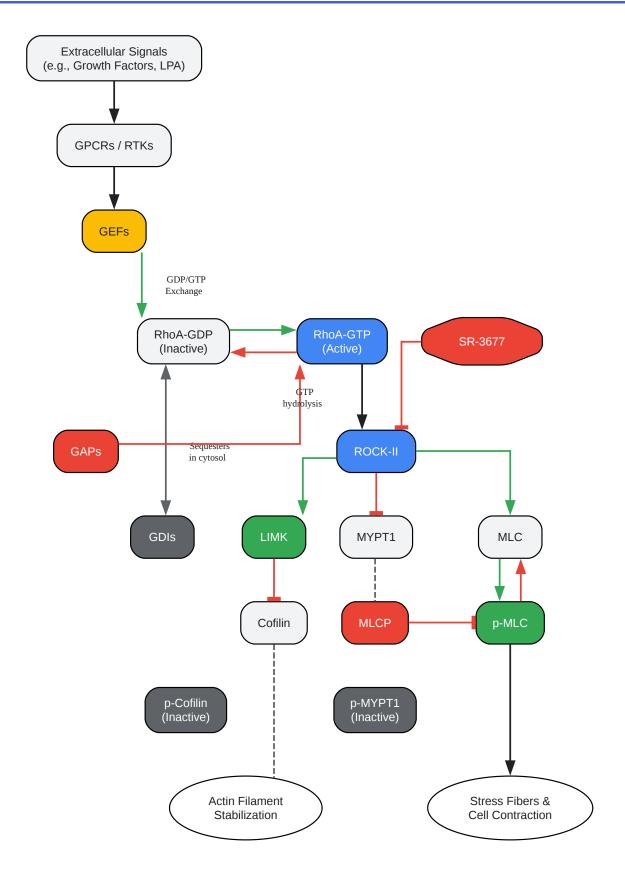


The Rho/ROCK signaling pathway is a crucial intracellular cascade that translates extracellular signals into changes in the actin cytoskeleton.[1] The pathway is initiated by the activation of the small GTPase RhoA.[1] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition regulated by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[1] Upon activation, GTP-bound RhoA interacts with and activates its downstream effectors, ROCK1 and ROCK2.[1]

Activated ROCK-II phosphorylates a variety of substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.[1] Key downstream effectors include:

- Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin
 ATPase activity, promoting the assembly of actin-myosin filaments and leading to increased
 cell contractility and stress fiber formation.[1]
- Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain phosphatase (MLCP).[1] This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[1]
- LIM kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1] This results in the stabilization and accumulation of actin filaments.[1]





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ROCK-II Signaling Pathway and Inhibition by SR-3677.



Experimental Protocols In Vitro Kinase Assay for ROCK-II Inhibition

This protocol is adapted from a described method for determining the IC50 of SR-3677.[6]

Materials:

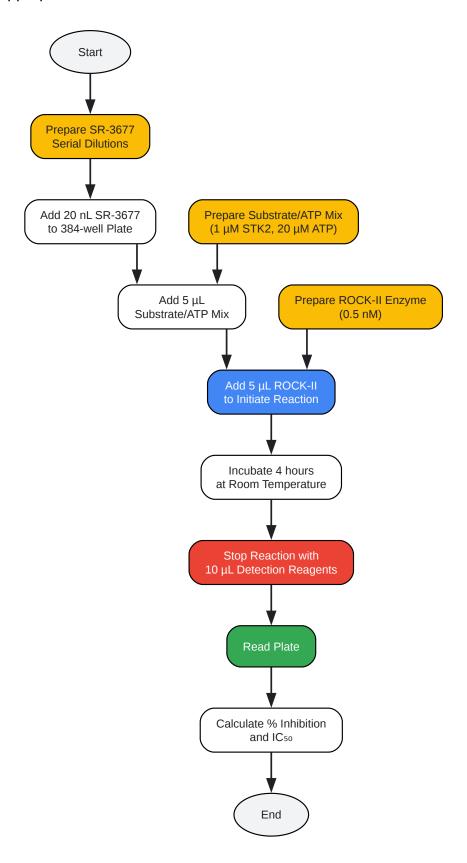
- · Recombinant human ROCK-II enzyme
- STK2 kinase substrate (e.g., from Cisbio)
- ATP
- SR-3677 dihydrochloride
- STK-buffer
- Detection reagents (e.g., antibody and Sa-XL in detection buffer)
- 384-well microplates

Procedure:

- Prepare serial dilutions of SR-3677 in DMSO.
- In a 384-well plate, add 20 nL of the test compound (SR-3677) dilutions.
- Prepare a mixture of 1 μ M STK2 substrate and 20 μ M ATP in STK-buffer. Add 5 μ L of this mixture to each well.
- Initiate the kinase reaction by adding 5 μL of 0.5 nM ROCK-II in STK-buffer to each well.
- Incubate the plate at room temperature for 4 hours.
- Stop the reaction by adding 10 μL of 1x antibody and 62.5 nM Sa-XL in detection buffer.
- Read the plate on a suitable plate reader to measure kinase activity.



Calculate the percent inhibition for each concentration of SR-3677 and determine the IC₅₀ value using appropriate software.





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Workflow for In Vitro Kinase Inhibition Assay.

Western Blot Analysis of MLC Phosphorylation

This protocol provides a general workflow for assessing the effect of SR-3677 on the phosphorylation of Myosin Light Chain (MLC), a key downstream target of ROCK-II.

Materials:

- Cell line of interest (e.g., HeLa, SH-SY5Y)
- Cell culture medium and supplements
- SR-3677 dihydrochloride
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of SR-3677 or vehicle (DMSO) for the desired time.



- Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
- Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-MLC and a loading control overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- For total MLC, the membrane can be stripped and re-probed with an antibody against total MLC.
- Quantify band intensities to determine the ratio of phosphorylated MLC to total MLC.

Applications and Future Directions

SR-3677's high selectivity for ROCK-II makes it an invaluable research tool for elucidating the distinct physiological and pathological roles of this kinase isoform. It has been utilized in studies investigating neuroprotection through the enhancement of mitophagy and in ex vivo models of glaucoma, where it was shown to increase aqueous humor outflow.[3][7] Further research with SR-3677 and other selective ROCK-II inhibitors will be crucial in validating ROCK-II as a therapeutic target for a range of diseases and in the development of next-generation therapeutics with improved efficacy and safety profiles. development of next-generation therapeutics with improved efficacy and safety profiles.

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- To cite this document: BenchChem. [SR-3677 dihydrochloride as a selective ROCK-II inhibitor.]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b2379020#sr-3677-dihydrochloride-as-a-selective-rock-ii-inhibitor]

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